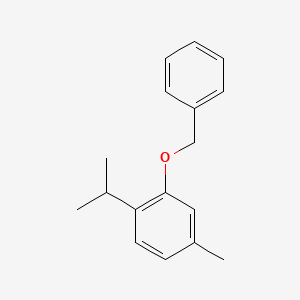

Ether, benzyl thymyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

69455-01-2 |

|---|---|

Molecular Formula |

C17H20O |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

4-methyl-2-phenylmethoxy-1-propan-2-ylbenzene |

InChI |

InChI=1S/C17H20O/c1-13(2)16-10-9-14(3)11-17(16)18-12-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 |

InChI Key |

CKYBMTWLNJHOLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benzyl Thymyl Ether

Classical Chemical Synthesis Approaches for Benzyl (B1604629) Thymyl Ether

The most established and widely used method for synthesizing ethers like benzyl thymyl ether is the Williamson ether synthesis. organic-chemistry.orgpressbooks.publibretexts.org This versatile S(_N)2 reaction involves the reaction of a sodium alkoxide or phenoxide with a primary alkyl halide. pressbooks.pubdoubtnut.comvaia.com In the context of benzyl thymyl ether, this would typically involve the reaction of sodium thymolate with benzyl bromide or benzyl chloride. nih.govyoutube.com

The first step is the deprotonation of thymol (B1683141) using a strong base, such as sodium hydride (NaH), to form the sodium thymolate salt. organic-chemistry.orgpressbooks.pub This nucleophilic thymolate then attacks the electrophilic carbon of the benzyl halide, displacing the halide ion and forming the ether linkage. youtube.com The reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) to facilitate the S(_N)2 mechanism. nih.gov

A variation of this method utilizes silver oxide (Ag(_2)O) as a mild base, which allows the reaction to proceed without the pre-formation of the alkoxide intermediate. pressbooks.publibretexts.org This can be particularly useful for substrates that are sensitive to strong bases.

| Method | Reactants | Base | Solvent | Key Features |

| Williamson Ether Synthesis | Thymol, Benzyl Halide (e.g., Benzyl Bromide) | Sodium Hydride (NaH) | N,N-dimethylformamide (DMF) | Classic, versatile, S(_N)2 mechanism. organic-chemistry.orgpressbooks.pubnih.gov |

| Silver Oxide Variation | Thymol, Benzyl Halide | Silver Oxide (Ag(_2)O) | Not specified | Milder conditions, no pre-formation of alkoxide needed. pressbooks.publibretexts.org |

Novel and Green Chemistry Synthetic Strategies for Benzyl Thymyl Ether

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. alfa-chemistry.com These "green chemistry" approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. alfa-chemistry.com

One such approach is the use of microwave irradiation. alfa-chemistry.commdpi.com Microwave-assisted synthesis can significantly reduce reaction times, often leading to higher yields and purer products compared to conventional heating methods. mdpi.com For the synthesis of thymyl ethers, microwave irradiation has been shown to be a rapid and efficient alternative. mdpi.com

Another green strategy involves conducting reactions in aqueous media, often with the aid of surfactants. researchgate.net This avoids the use of volatile and often toxic organic solvents. For the Williamson ether synthesis, a surfactant-assisted reaction in water has been developed, making the process more sustainable. researchgate.net

Furthermore, catalytic methods are being explored to make the Williamson synthesis more efficient. A high-temperature catalytic Williamson ether synthesis (CWES) has been developed that allows the use of less reactive alkylating agents like alcohols, which are more economical and less hazardous. acs.org This process operates at temperatures above 300°C and uses catalytic amounts of alkali metal salts. acs.org

| Green Strategy | Key Features | Advantages |

| Microwave Irradiation | Rapid heating, shorter reaction times. mdpi.com | Increased reaction rates, higher yields, improved purity. alfa-chemistry.commdpi.com |

| Aqueous Media with Surfactants | Avoids organic solvents. researchgate.net | Environmentally friendly, reduced toxicity. alfa-chemistry.comresearchgate.net |

| Catalytic Williamson Ether Synthesis (CWES) | High temperature, uses less reactive alkylating agents. acs.org | Cost-effective, uses less hazardous materials. acs.org |

Stereoselective Synthesis of Chiral Benzyl Thymyl Ether Analogues

The synthesis of specific stereoisomers of chiral molecules is crucial in many applications, particularly in pharmaceuticals. While benzyl thymyl ether itself is not chiral, the principles of stereoselective synthesis can be applied to create chiral analogs. This often involves using chiral starting materials or employing chiral catalysts.

For instance, the stereoselective synthesis of related compounds has been achieved using methods like the Mitsunobu reaction. researchgate.net This reaction allows for the inversion of stereochemistry at a chiral center during the formation of an ether linkage. Another approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. Asymmetric Baeyer-Villiger oxidation, catalyzed by chiral metal complexes, has been used to create chiral lactones, which can be precursors to chiral ethers. researchgate.net

Derivatization and Analog Design for Structural Modification of Benzyl Thymyl Ether

Synthesis of Diverse Functionalized Analogues of Benzyl Thymyl Ether

The functionalization of benzyl thymyl ether allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. nih.gov Modifications can be made to either the thymol or the benzyl portion of the molecule.

A common strategy involves using substituted benzyl halides in the Williamson ether synthesis. nih.gov By reacting thymol with various substituted benzyl bromides (e.g., with cyano, phenyl, or halo groups), a library of analogs with different electronic and steric properties can be generated. nih.gov For example, the introduction of a cyano group at the para position of the benzyl ring has been shown to be a preferred substitution in some contexts. nih.gov

Strategies for Side-Chain Modification in Benzyl Thymyl Ether Derivatives

Modification of the side chains of benzyl thymyl ether derivatives can be achieved through various chemical transformations. For example, if the benzyl group contains a reactive functional group, this can be further modified. A common technique involves the use of protecting groups to selectively react at one position while leaving others unchanged. sigmaaldrich.com

For instance, a hydroxyl group on a side chain can be protected as a benzyl ether, which can later be selectively removed by hydrogenolysis (using H(_2) and a palladium catalyst) without affecting other ether linkages in the molecule. youtube.combeilstein-journals.org This allows for the sequential modification of different parts of the molecule. Additionally, functional groups on the polymer backbone can be chemically modified to create ether linkages to various side chains, imparting new properties to the material. google.com

Advanced Analytical and Spectroscopic Characterization Methodologies for Benzyl Thymyl Ether Systems

High-Resolution Spectroscopic Techniques for Structural Elucidation of Benzyl (B1604629) Thymyl Ether Reaction Intermediates

The synthesis of benzyl thymyl ether can result in the formation of various intermediates. High-resolution spectroscopic methods are indispensable for the structural elucidation of these transient species. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the chemical structure of organic compounds. researchgate.net For benzyl thymyl ether and its intermediates, both ¹H and ¹³C NMR spectroscopy provide detailed information.

¹H NMR: Proton NMR spectra reveal the number of different types of protons and their neighboring environments. Key signals for benzyl thymyl ether would include those for the aromatic protons of the benzyl and thymyl groups, the benzylic methylene (B1212753) protons, the isopropyl methine proton, and the methyl protons of both the thymyl and isopropyl groups. chemicalbook.com

¹³C NMR: Carbon-13 NMR spectra provide information on the carbon framework of the molecule. chemicalbook.com The chemical shifts of the carbons in the aromatic rings, the ether linkage, and the alkyl side chains are diagnostic for confirming the structure of benzyl thymyl ether. chemicalbook.com

Two-Dimensional (2D) NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity between protons and carbons, which is vital for the unambiguous assignment of all signals and the definitive structural elucidation of complex intermediates. researchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. libretexts.org High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. rsc.org Electron ionization (EI) is a common technique where the molecule is bombarded with electrons, leading to fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments. libretexts.orgmassbank.eu For benzyl thymyl ether, characteristic fragments would likely arise from the cleavage of the ether bond, leading to the formation of benzyl and thymyl cations or radicals. acs.org

Advanced Chromatographic Methods for Purity Assessment and Isolation of Benzyl Thymyl Ether Complex Mixtures

The synthesis of benzyl thymyl ether often yields a mixture of products, unreacted starting materials, and byproducts. Advanced chromatographic techniques are essential for assessing the purity of the target compound and for isolating it from these complex mixtures. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.govvscht.cz For the analysis of benzyl thymyl ether, a reversed-phase HPLC method would typically be employed. sielc.com

Method Parameters: A typical HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com The detection is commonly performed using a UV detector, as the aromatic rings in benzyl thymyl ether absorb UV light.

Purity Assessment: By analyzing the chromatogram, the purity of a benzyl thymyl ether sample can be determined by comparing the area of the main peak to the total area of all peaks.

Isolation: Preparative HPLC can be used to isolate pure benzyl thymyl ether from a reaction mixture for further characterization or use. chromatographyonline.com

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. chem-agilent.com

Derivatization: For less volatile derivatives, derivatization might be necessary to increase their volatility for GC analysis. nih.gov

Column Selection: The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column is often suitable for the analysis of ethers.

Purity and Quantification: GC, often coupled with a Flame Ionization Detector (FID), can be used for purity assessment and quantitative analysis of benzyl thymyl ether.

The following table summarizes typical chromatographic conditions used for the analysis of related ether compounds.

| Technique | Column | Mobile/Carrier Phase | Detector | Application |

| HPLC | C18 | Acetonitrile/Water | UV | Purity Assessment, Isolation |

| GC | DB-5MS | Helium | FID, MS | Purity Assessment, Identification |

Hyphenated Techniques for Comprehensive Characterization of Benzyl Thymyl Ether Derivatives

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that combines the separation power of GC with the identification capabilities of MS. researchgate.net As the separated components elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the identification of each component in a complex mixture, such as the reaction mixture from a benzyl thymyl ether synthesis. nih.govosti.gov The mass spectrum of each peak can be compared to spectral libraries for positive identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of organic compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. nih.govnih.gov An LC-MS system separates the components of a mixture by HPLC, and the eluent is then introduced into a mass spectrometer. researchgate.net This technique is particularly useful for the analysis of more polar derivatives of benzyl thymyl ether. Tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information through collision-induced dissociation of the parent ions. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that combines the separation capabilities of HPLC with the structural elucidation power of NMR. researchgate.net This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, which is invaluable for the unambiguous identification of components in complex mixtures without the need for prior isolation.

The data table below illustrates the utility of hyphenated techniques in the characterization of complex organic mixtures.

| Hyphenated Technique | Separation Method | Detection Method | Information Obtained |

| GC-MS | Gas Chromatography | Mass Spectrometry | Separation of volatile components and their mass spectra for identification. |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Separation of components and their molecular weight and structural information. |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Detailed structural information from fragmentation patterns. |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Unambiguous structural elucidation of separated components. |

Spectroscopic Investigations of Molecular Interactions and Complex Formation involving Benzyl Thymyl Ether

Spectroscopic techniques can also be employed to study the non-covalent interactions and complex formation involving benzyl thymyl ether. These interactions can influence the physical and chemical properties of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy is a valuable tool for studying hydrogen bonding and other intermolecular interactions. acs.org Changes in the vibrational frequencies of specific functional groups, such as the C-O-C stretch of the ether, can indicate the formation of complexes. researchgate.net For instance, the interaction of benzyl thymyl ether with metal ions or other molecules can be monitored by observing shifts in the characteristic IR absorption bands. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used to study interactions that result in a change in the electronic environment of the chromophores (the aromatic rings in this case). The formation of a complex can lead to a shift in the absorption maximum (a bathochromic or hypsochromic shift) or a change in the molar absorptivity.

Fluorescence Spectroscopy can be a sensitive technique for probing molecular interactions. If benzyl thymyl ether or a molecule it interacts with is fluorescent, changes in the fluorescence intensity, lifetime, or emission wavelength upon complexation can provide information about the binding process.

Computational Methods , such as Density Functional Theory (DFT), can be used in conjunction with spectroscopic data to model and understand the nature and strength of intermolecular interactions. acs.orgresearchgate.net These calculations can help to predict the geometry of complexes and rationalize the observed spectroscopic changes. researchgate.net

Computational Chemistry and Molecular Modeling Studies of Benzyl Thymyl Ether

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Benzyl (B1604629) Thymyl Ether

Quantum chemical calculations provide fundamental insights into the electronic structure and inherent reactivity of molecules. For benzyl thymyl ether, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting its chemical behavior.

Studies on analogous ether compounds, such as benzyl methyl ether, have utilized quantum chemical calculations to investigate conformational stability. These studies revealed the coexistence of multiple conformers with different orientations of the ether group relative to the benzene (B151609) ring. researchgate.net Similar calculations for benzyl thymyl ether would be expected to identify stable conformers arising from the rotation around the C-O bonds and the bulky thymyl group. The interplay of steric and electronic effects would dictate the preferred geometries.

Table 1: Predicted Electronic Properties of Benzyl Thymyl Ether

| Property | Predicted Value Range | Significance |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4 - 6 | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment (Debye) | 1 - 3 | Reflects the polarity of the molecule, influencing its solubility and intermolecular interactions. researchgate.net |

| Electron Affinity (eV) | 0.5 - 1.5 | Governs the ability of the molecule to accept an electron. |

| Ionization Potential (eV) | 8 - 10 | The energy required to remove an electron, indicating its susceptibility to oxidation. |

These parameters are instrumental in predicting how benzyl thymyl ether will interact with other reagents. For instance, the regions of negative electrostatic potential, likely around the oxygen atom and the aromatic rings, would be susceptible to electrophilic attack.

Molecular Docking and Dynamics Simulations for Benzyl Thymyl Ether Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a biological target, such as a protein or enzyme. Given that benzyl and thymol (B1683141) moieties are present in many biologically active compounds, understanding the potential interactions of benzyl thymyl ether with various receptors is of significant interest. brieflands.comsciforum.net

Molecular docking studies involve placing the ligand into the binding site of a receptor and scoring the different poses based on their predicted binding energy. For benzyl thymyl ether, this could reveal potential interactions with enzymes where a hydrophobic pocket is present to accommodate the benzyl and thymyl groups. Hydrogen bonding possibilities would be limited due to the ether linkage, but pi-pi stacking interactions between the aromatic rings of the ligand and aromatic residues in the protein are likely. nih.govsemanticscholar.orgresearchgate.net

MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur. rsc.orgnih.govacs.orgtandfonline.com A simulation of benzyl thymyl ether within a receptor's active site would illustrate the flexibility of the molecule and the persistence of key interactions, such as those shown in the table below.

Table 2: Potential Intermolecular Interactions of Benzyl Thymyl Ether in a Receptor Binding Site

| Interaction Type | Potential Interacting Residues | Description |

|---|---|---|

| Hydrophobic Interactions | Leucine, Valine, Isoleucine, Phenylalanine | The benzyl and thymyl groups can fit into hydrophobic pockets of a receptor. |

| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan | The aromatic ring of the benzyl group can stack with the aromatic rings of amino acid residues. |

| C-H...Pi Interactions | Aromatic residues | The C-H bonds of the thymyl's isopropyl group can interact with the pi-system of aromatic residues. semanticscholar.org |

| Hydrogen Bonding (Weak) | Aspartate, Glutamate (via protonated ether oxygen) | Under specific pH conditions, the ether oxygen could act as a weak hydrogen bond acceptor. brieflands.com |

These simulations are crucial for rational drug design, allowing for the prediction of binding affinities and the identification of key structural features for optimization. semanticscholar.org

Pharmacophore Modeling and Virtual Screening for Benzyl Thymyl Ether Analog Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govacs.orgmedsci.org For benzyl thymyl ether, a pharmacophore model would typically consist of hydrophobic centers, aromatic rings, and a potential hydrogen bond acceptor feature from the ether oxygen.

Once a pharmacophore model is developed, it can be used as a query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophoric features. nih.govacs.orgrsc.org This process can rapidly identify a diverse set of potential hit compounds for further experimental testing. The steps involved in this process are outlined below.

Table 3: Workflow for Pharmacophore-Based Virtual Screening of Benzyl Thymyl Ether Analogs

| Step | Description | Tools and Techniques |

|---|---|---|

| 1. Pharmacophore Model Generation | Identify key chemical features of benzyl thymyl ether (hydrophobic, aromatic, H-bond acceptor). nih.gov | Software like Discovery Studio, MOE, or LigandScout. |

| 2. Database Preparation | Prepare a large database of chemical compounds for screening (e.g., ZINC, ChEMBL). | Format conversion and 3D structure generation. |

| 3. Virtual Screening | Use the pharmacophore model to filter the database and identify molecules with matching features. nih.gov | High-throughput virtual screening software. |

| 4. Hit Filtering and Selection | Apply additional filters (e.g., drug-likeness, ADMET properties) to prioritize the most promising candidates. mdpi.com | Rule-of-five filters, ADMET prediction tools. |

| 5. Analog Design | Modify the identified hits or the original benzyl thymyl ether structure to optimize activity. | Introduction of new functional groups, scaffold hopping. mdpi.com |

This approach allows for the efficient exploration of chemical space to design novel analogs of benzyl thymyl ether with potentially enhanced biological activities. chemrxiv.org

Predictive Modeling of Reaction Pathways and Mechanistic Intermediates for Benzyl Thymyl Ether Transformations

Computational chemistry can be used to model reaction pathways and elucidate the structures of transition states and intermediates involved in chemical transformations of benzyl thymyl ether. This is particularly valuable for understanding reaction mechanisms and predicting the feasibility of synthetic routes.

For instance, the synthesis of benzyl thymyl ether itself likely proceeds via a Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. libretexts.org Computational modeling can predict the activation energy for this reaction and explore potential side reactions like elimination.

Furthermore, the cleavage of benzyl ethers under acidic conditions is a common transformation. fiveable.melibretexts.org Computational studies can model the protonation of the ether oxygen, followed by either an SN1 or SN2 mechanism depending on the stability of the resulting carbocation or the accessibility of the carbon atoms. libretexts.org Given the benzylic position, an SN1-type mechanism involving a stable benzyl carbocation intermediate is plausible. fiveable.meresearchgate.net

A computational study on the thermolysis of similar allyl ethers has shown that substituent groups capable of delocalizing charge can increase the reaction rate. researchgate.net This suggests that the benzyl group in benzyl thymyl ether would influence its thermal decomposition pathways.

Table 4: Computationally Modeled Transformations of Benzyl Thymyl Ether

| Transformation | Predicted Mechanism | Key Intermediates/Transition States |

|---|---|---|

| Williamson Ether Synthesis | SN2 | Pentacoordinate transition state. libretexts.org |

| Acidic Cleavage | SN1-like | Protonated ether, stable benzyl carbocation. fiveable.melibretexts.org |

| Oxidative Cleavage | Radical chain reaction | α-Bromoether intermediates. organic-chemistry.org |

| brieflands.combrieflands.com-Sigmatropic Rearrangement (Claisen-type) | Concerted pericyclic | Chair-like or boat-like transition state. uq.edu.au |

These predictive models not only enhance our fundamental understanding of the reactivity of benzyl thymyl ether but also guide the design of new synthetic methodologies and the prediction of potential degradation products. uq.edu.auacs.org

Mechanistic Investigations of Chemical Reactivity and Catalysis Involving Benzyl Thymyl Ether

Studies on C-O Bond Activation and Functionalization of Ethers including Benzyl (B1604629) Thymyl Ether

The activation of C–O bonds in ethers is a significant challenge in organic synthesis. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of ethers, including activated benzyl ethers. These reactions often proceed via the cleavage of the C(sp³)–O bond.

Research by the Shi group demonstrated a nickel-catalyzed Kumada-Tamao-Corriu coupling of activated benzyl alkyl ethers with methylmagnesium bromide (MeMgBr). recercat.catrsc.org The study found that the choice of ligand was crucial, with NiCl₂(dppf)₂ providing the best results, whereas NiCl₂(PCy₃)₂ yielded only trace amounts of the product. recercat.catrsc.org This methodology allows for the coupling of various primary and even secondary benzyl alkyl ethers. rsc.org A key finding was that benzylic C(sp³)–OMe bonds were significantly more reactive than C(sp²)–OMe bonds, highlighting the potential for site-selective functionalization in molecules containing both motifs. rsc.org

The proposed mechanism for these cross-coupling reactions generally involves the oxidative addition of the C–O bond to an in-situ generated Ni(0) complex. recercat.cat However, some preliminary studies suggest a more complex Lewis-acid-aided oxidative addition pathway. recercat.cat Prompted by this work, further studies have explored stereospecific Ni-catalyzed Kumada-Tamao-Corriu reactions of enantioenriched benzyl alkyl ethers, where the use of π-extended aromatic systems was found to be critical for the reaction's success. rsc.org

Table 1: Nickel-Catalyzed C-O Bond Functionalization of Benzyl Ethers

| Catalyst System | Reactant Type | Coupling Partner | Key Finding | Reference |

|---|---|---|---|---|

| NiCl₂(dppf)₂ | Activated Benzyl Alkyl Ethers | MeMgBr | Efficient coupling via C(sp³)–O bond cleavage; benzylic C-O bonds are more reactive than aryl C-O bonds. | recercat.catrsc.org |

| NiCl₂(PCy₃)₂ | Activated Benzyl Alkyl Ethers | MeMgBr | Delivered only trace amounts of the coupling product, highlighting ligand importance. | recercat.catrsc.org |

| Ni(COD)₂ / Ligand | Enantioenriched Benzyl Alkyl Ethers | MeMgBr | Stereospecific coupling; π-extended aromatic systems on the ether are crucial for reactivity. | rsc.org |

Catalytic Hydroboronolysis and Related Ether Cleavage Reactions involving Benzyl Thymyl Ether

Catalytic hydroboronolysis has been developed as an effective method for the cleavage of C–O bonds in ethers, representing an alternative to traditional hydrogenolysis. lookchem.com A ruthenium-catalyzed reaction of various ethers with pinacolborane (HBpin) leads to the formation of alkanes and boronate esters. lookchem.com The reaction typically employs the precatalyst [Ru(p-cymene)Cl]₂Cl₂ and proceeds under neat conditions at elevated temperatures (135 °C). lookchem.com

For unsymmetrical ethers like benzyl thymyl ether, the hydroboronolysis occurs with high selectivity. lookchem.comresearchgate.net Studies on related unsymmetrical dibenzyl ethers and arylbenzyl ethers show that C–O bond cleavage happens selectively on the more electron-poor C–O bond, specifically the C(Bn)–OR bond. lookchem.comresearchgate.net For instance, in (4-(benzyloxy)butyl)benzene, the C(Bn)–O bond was selectively cleaved to provide the corresponding 4-phenylbutyl boronate ester in 73% yield. lookchem.com

Mechanistic investigations indicate the rapid in-situ formation of a mono-hydridobridged dinuclear ruthenium complex, [{(η⁶-p-cymene)RuCl}₂(μ−H−μ−Cl)], which is the highly active catalyst for the hydroboronolysis. lookchem.comresearchgate.net Over time, this dinuclear species can decompose to form ruthenium nanoparticles that also exhibit catalytic activity for this transformation. lookchem.comresearchgate.net

Table 2: Ruthenium-Catalyzed Selective Hydroboronolysis of Ethers

| Ether Substrate Type | Catalyst System | Reagent | Selectivity | Active Catalyst | Reference |

|---|---|---|---|---|---|

| Unsymmetrical Dibenzyl Ethers | [Ru(p-cymene)Cl]₂Cl₂ | HBpin | Cleavage of the more electron-poor C–O bond. | [{(η⁶-p-cymene)RuCl}₂(μ−H−μ−Cl)] | lookchem.comresearchgate.net |

| Arylbenzyl Ethers | [Ru(p-cymene)Cl]₂Cl₂ | HBpin | Selective cleavage of the C(Bn)–OR bond. | [{(η⁶-p-cymene)RuCl}₂(μ−H−μ−Cl)] | lookchem.comresearchgate.net |

| Cyclic Ethers | [Ru(p-cymene)Cl]₂Cl₂ | HBpin | Amenable to catalytic hydroboronolysis. | [{(η⁶-p-cymene)RuCl}₂(μ−H−μ−Cl)] | lookchem.comresearchgate.net |

Investigation of Ruthenium-Catalyzed Reactions with Benzyl Thymyl Ether

Ruthenium complexes are versatile catalysts capable of promoting a wide range of transformations beyond hydroboronolysis. researchgate.net These catalysts can activate benzyl ethers like benzyl thymyl ether for various functionalization reactions. researchgate.net

One significant area is oxidation. researchgate.net Ruthenium complexes, particularly those involving ruthenium tetroxide (RuO₄) generated in situ from RuCl₃ or RuO₂, can catalyze the oxidation of ethers. researchgate.net The mechanism for alcohol oxidation, which shares features with ether oxidation, involves the formation of a Ru-alcoholate species, followed by hydride elimination. researchgate.net For benzyl ethers, this can lead to cleavage and the formation of corresponding aldehydes and alcohols.

Ruthenium catalysts also enable hydrogen-transfer reactions. nih.gov A study on 3-benzyl but-1-ynyl ethers demonstrated that a TpRu(PPh₃)(CH₃CN)₂PF₆ catalyst could transform these substrates into 1,3-dienes and benzaldehyde (B42025). nih.gov This process involves a tandem dealkoxylation and transfer hydrogenation, showcasing a unique reactivity pattern for benzyl ethers under ruthenium catalysis. nih.gov

Furthermore, ruthenium catalysts such as [RuCl₂(p-cymene)]₂ are essential in dehydrogenative cross-coupling reactions, which can functionalize molecules at positions adjacent to heteroatoms. acs.org While not directly a C-O cleavage reaction, these processes demonstrate the ability of ruthenium to activate substrates in proximity to the ether linkage, offering pathways to more complex molecular architectures. researchgate.netacs.org

Mechanisms of Oxidative and Reductive Transformations of Benzyl Thymyl Ether

The benzyl ether group can be cleaved through both oxidative and reductive pathways, which are fundamental transformations in synthetic chemistry, particularly in the context of protecting group strategies. organic-chemistry.org

Oxidative Transformations Oxidative cleavage of benzyl ethers can be achieved using various reagents and mechanisms. organic-chemistry.org

Single-Electron Oxidants : Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are effective for cleaving p-methoxybenzyl ethers and can also be used for simple benzyl ethers, often enhanced by photoirradiation. organic-chemistry.org The mechanism involves the formation of a resonance-stabilized benzylic radical intermediate. organic-chemistry.org

Ozonolysis : Ozone can oxidatively remove benzyl ether groups, yielding products such as the corresponding alcohol, benzoic acid, and benzoic ester. organic-chemistry.org

Hypervalent Iodine Reagents : A proposed mechanism for oxidation by a modified iodo-benzoic acid (mIBX) suggests that the reaction is initiated by a hydrogen atom abstraction from the benzylic carbon, followed by a single electron transfer (SET) from the resulting radical to form a carbocation, which is then trapped by water to yield the alcohol and benzaldehyde derivatives. siu.edu

Catalytic Oxidation : Systems involving a nitroxyl (B88944) radical catalyst with a stoichiometric oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) can achieve oxidative deprotection of benzyl groups under ambient conditions. organic-chemistry.org

Reductive Transformations Reductive cleavage, or hydrogenolysis, is a common method for deprotecting benzyl ethers, typically yielding the parent alcohol and toluene (B28343). organic-chemistry.org

Catalytic Hydrogenolysis : The standard method involves palladium on carbon (Pd/C) with a hydrogen source, such as H₂ gas or a transfer agent like formic acid or 1,4-cyclohexadiene. organic-chemistry.org

Nickel-Molybdenum (B8610338) Catalysts : For lignin (B12514952) model compounds like benzyl phenyl ether (BPE), a close analog of benzyl thymyl ether, nickel-molybdenum pillared clay catalysts (NiMo-PILC) have been studied for hydrogenolysis. mdpi.com The sulfided form of the catalyst (NiMoPS) showed high activity and selectivity for cleaving the C(aliphatic)–O bond, yielding an equimolar mixture of toluene and phenol (B47542). mdpi.com The mechanism involves the weak adsorption of the ether onto the catalyst surface, allowing for high mobility and diffusion to the active catalytic sites. mdpi.com

Table 3: Summary of Oxidative and Reductive Cleavage Methods for Benzyl Ethers

| Transformation | Reagent/Catalyst | Key Mechanistic Feature | Products | Reference |

|---|---|---|---|---|

| Oxidative | DDQ / Light | Single-electron transfer, radical intermediate | Alcohol, Benzaldehyde | organic-chemistry.org |

| Oxidative | Ozone (O₃) | Ozonolysis | Alcohol, Benzoic Acid, Benzoate (B1203000) Ester | organic-chemistry.org |

| Oxidative | mIBX | Hydrogen atom abstraction followed by SET | Alcohol, Benzaldehyde | siu.edu |

| Reductive | Pd/C, H₂ | Catalytic Hydrogenolysis | Alcohol, Toluene | organic-chemistry.org |

| Reductive | NiMoPS, H₂ | Cleavage of C(aliphatic)–O bond on catalyst surface | Alcohol (Phenol), Toluene | mdpi.com |

Biochemical and Pharmacological Investigations of Benzyl Thymyl Ether in Vitro Mechanistic Focus

Enzymatic Interaction Studies with Benzyl (B1604629) Thymyl Ether and its Precursors (e.g., Cytochrome P450s, Dehydrogenases)

The in vitro interaction of benzyl thymyl ether and its precursors, such as thymol (B1683141) and various benzyl derivatives, with metabolic enzymes is a critical area of investigation for understanding its potential biotransformation and pharmacological profile. Key enzyme families of interest include the cytochrome P450 (CYP450) superfamily and dehydrogenases.

Thymol, a phenolic monoterpenoid precursor, is known to interact with various enzyme systems. frontiersin.org While direct studies on benzyl thymyl ether are limited, research on analogous ether compounds provides significant insights. For instance, dibenzyl ether has been demonstrated to inhibit the activity of cytochrome P450 enzymes. atamankimya.com The O-dealkylation of alkyl and aralkyl ethers is a reaction catalyzed by bacterial CYPs. oup.com The rate of these CYP450-catalyzed O-dealkylation reactions often decreases with bulkier alkyl chains of alkyl and benzyl ethers. oup.com

Fluorogenic resorufin (B1680543) ethers, such as resorufin benzyl ether, are widely utilized as substrates to monitor the activity of CYP450 enzymes in cell extracts and solutions. aatbio.comsigmaaldrich.com The interaction of these substrates with the active sites of CYPs, like P450 1A1 and 2B1, has been studied to identify key amino acid residues that interact with the alkyl and benzyl moieties. oup.com

Studies on the spiny lobster, Panulirus argus, revealed that isolated cytochrome P450 forms showed little activity with benzyl-phenoxazone ethers as substrates, indicating a degree of substrate specificity. nih.gov In the context of drug metabolism, disulfiram (B1670777) has been shown to decrease the metabolism of benzyl alcohol, a precursor to benzyl ethers, by inhibiting aldehyde dehydrogenase. drugbank.com Furthermore, benzyl alcohol dehydrogenase itself can utilize nitrosoaniline compounds as substrates and electron acceptors, demonstrating the potential for enzymatic reduction of compounds with related structural motifs. google.com

Molecular docking studies of N-(alkoxy)diphenyl ether carboxamide derivatives with succinate (B1194679) dehydrogenase (SDH) suggest that benzyl groups can form hydrophobic interactions with neighboring amino acids in the active site. mdpi.com

Table 1: Examples of Enzymatic Interactions with Benzyl Ether Analogues and Precursors

| Compound/Analogue | Enzyme System | Observed Interaction | Reference(s) |

|---|---|---|---|

| Dibenzyl Ether | Cytochrome P450 | Inhibition of activity | atamankimya.com |

| Resorufin Benzyl Ether | Cytochrome P450 | Substrate for monitoring enzyme activity | aatbio.comsigmaaldrich.com |

| Benzyl-phenoxazone Ethers | Spiny Lobster Cytochrome P450 | Low catalytic activity | nih.gov |

| Benzyl Alcohol | Aldehyde Dehydrogenase | Metabolism inhibited by disulfiram | drugbank.com |

In Vitro Antimicrobial Activity and Mechanistic Pathways of Benzyl Thymyl Ether Analogues

The antimicrobial properties of thymol, a precursor to benzyl thymyl ether, are well-established. frontiersin.orgmdpi.commdpi.com Thymol is effective against a range of Gram-positive and Gram-negative bacteria. mdpi.commdpi.com Its primary mechanism of action involves disrupting the bacterial cell membrane's integrity, leading to the leakage of intracellular contents and ultimately cell death. mdpi.com Thymol can also interfere with bacterial energy metabolism and DNA processes. acs.org

The chemical modification of thymol's phenolic hydroxyl group to form ethers can modulate its antibacterial activity. In a study on thymyl ether derivatives, it was found that the introduction of a thymol moiety enhanced the antibacterial potency of certain compounds. mdpi.com However, some synthesized thymyl ethers did not show remarkable antibacterial activity, indicating that the nature of the substituent is crucial. mdpi.com

Investigations into various benzyl ether analogues have also revealed significant antimicrobial potential. Benzyl oxime ethers have demonstrated antibacterial activity against pathogenic strains like K. pneumoniae, E. coli, P. aeruginosa, and S. aureus. mdpi.com In some cases, O-benzyl oxime ethers derived from piperidin-4-one were more active than the standard antibiotic ciprofloxacin. mdpi.com

Structural modifications to the benzyl group itself can influence activity. For instance, in a series of N-(alkoxy)diphenyl ether carboxamide derivatives, the addition of a halogen to the benzyl group was found to be beneficial for increasing antifungal activity against various fungal strains. mdpi.com Similarly, for thymol-based derivatives, benzyl groups were preferred substitutions over alkyl chains for broad-spectrum growth inhibition of H. pylori, with functional groups at the para position of the benzyl moiety endowing the most potent activity. nih.govresearchgate.net

The mechanism of action for thymol-loaded chitosan (B1678972) nanoparticles involves a membrane-targeted approach, where the nanoparticles attach to the bacterial surface, causing disruption and permeabilization of the cell membrane. frontiersin.org

Table 2: In Vitro Antimicrobial Activity of Thymol and Benzyl Ether Analogues

| Compound/Analogue | Target Microorganism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Thymol | Gram-positive & Gram-negative bacteria | Disrupts cell membrane integrity | mdpi.commdpi.com |

| Thymyl Ether Derivatives | Bacillus subtilis, Staphylococcus aureus | Enhanced antibacterial potency in some derivatives | mdpi.com |

| Benzyl Oxime Ethers | K. pneumoniae, E. coli, P. aeruginosa, S. aureus | Significant antibacterial activity | mdpi.com |

| Halogenated Benzyl Ether Derivatives | R. solani, S. sclerotiorum, B. cinerea, F. graminearum | Increased antifungal activity | mdpi.com |

In Vitro Antioxidant Activity and Molecular Mechanisms of Benzyl Thymyl Ether Derivatives

The antioxidant properties of phenolic compounds like thymol are a cornerstone of their biological activity. frontiersin.org Thymol exhibits potent free radical scavenging activity, which is largely attributed to its phenolic hydroxyl group. frontiersin.org This group can donate a hydrogen atom to stabilize free radicals, thus preventing oxidative damage. researchgate.net The antioxidant mechanisms of such compounds can include scavenging species that initiate peroxidation, quenching singlet oxygen, breaking the auto-oxidation chain reaction, and reducing localized oxygen concentrations. researchgate.netnih.gov

In vitro studies have confirmed that thymol is an effective scavenger of superoxide (B77818) anions, hydroxyl radicals, and DPPH radicals. frontiersin.org It also enhances the activities of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. frontiersin.orgnih.gov

When the phenolic hydroxyl group of thymol is modified to form an ether, such as in benzyl thymyl ether, the antioxidant activity may be altered. The synthesis of various derivatives allows for the exploration of these structure-activity relationships. For example, studies on 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions have shown significant anti-tyrosinase and DPPH radical scavenging activities. rsc.org Similarly, benzimidazole (B57391) derivatives have been evaluated for their in vitro antioxidant properties by measuring their DPPH free radical scavenging capacity and their effects on lipid peroxidation. dergipark.org.tr

In a study of benzylchroman derivatives, the ethyl acetate (B1210297) fraction, which contained these compounds, showed the highest antioxidant capacity in a TEAC (Trolox Equivalent Antioxidant Capacity) assay. tandfonline.com The antioxidant activity of various plant extracts containing phenolic compounds is often correlated with their ability to decrease reactive oxygen species (ROS) production, alleviate mitochondrial damage, and increase the levels of antioxidant enzymes like SOD, catalase, and glutathione (B108866) peroxidase (GSH-Px). mdpi.com

Table 3: In Vitro Antioxidant Activity of Thymol and Related Derivatives

| Compound/Derivative Class | Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Thymol | DPPH, Superoxide, Hydroxyl radical scavenging | Potent radical scavenging activity | frontiersin.org |

| 3-Hydroxypyridin-4-one Benzyl Hydrazide Derivatives | DPPH radical scavenging | EC50 values between 0.039 and 0.389 mM | rsc.org |

| Benzimidazole Derivatives | DPPH radical scavenging, Lipid peroxidation inhibition | Moderate to good antioxidant effects | dergipark.org.tr |

| Benzylchroman Derivatives | TEAC assay | High antioxidant capacity | tandfonline.com |

Cellular Pathway Modulation in Non-Mammalian Systems by Benzyl Thymyl Ether (In Vitro)

In the context of antifungal activity, N-(alkoxy)diphenyl ether carboxamide derivatives have been designed as novel succinate dehydrogenase (SDH) inhibitors. mdpi.com SDH is a crucial enzyme in the mitochondrial electron transport chain and the citric acid cycle. Inhibition of this enzyme disrupts cellular respiration and energy production in fungi like Rhizoctonia solani and Botrytis cinerea. mdpi.com Molecular docking studies have indicated that benzyl groups on these analogues can form important hydrophobic interactions within the enzyme's active site, contributing to their inhibitory effect. mdpi.com

Furthermore, thymol itself has been shown to modulate cellular processes in bacteria. Its antibacterial mechanism involves compromising cell membrane integrity, which in turn affects membrane transport, energy metabolism, and DNA-related processes. acs.org Thymol-loaded chitosan nanoparticles have been shown to disrupt and permeabilize the cell membrane of the plant pathogen Xanthomonas campestris pv. campestris. frontiersin.org

These examples from non-mammalian systems highlight that ether derivatives, including those with benzyl and thymol-related structures, can modulate fundamental cellular pathways such as energy metabolism and cell wall/membrane integrity.

Receptor Binding and Agonist/Antagonist Activity of Benzyl Thymyl Ether (In Vitro Molecular Focus)

The potential for benzyl thymyl ether and its analogues to interact with various receptors is an area of significant pharmacological interest. While direct binding data for benzyl thymyl ether is scarce, studies on a wide range of benzyl ether and benzyl derivatives provide a framework for predicting potential interactions.

For example, a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines bearing alkyl ethers were evaluated for their binding affinity to sigma-1 and sigma-2 receptors. researchgate.net Several of these compounds were found to be highly potent and selective sigma-1 receptor ligands, with Ki values in the low nanomolar range. researchgate.net This suggests that the benzyl ether motif can be a key structural feature for high-affinity binding to these receptors.

In the realm of opioid receptors, benzyl derivatives have been investigated as bifunctional ligands. For instance, the introduction of substituents on the C-terminal benzyl function of certain peptides can lead to potent µ agonist and δ antagonist activity. nih.gov Benzyl derivatives isolated from the fungus Eurotium repens have also shown good binding affinity for human opioid and cannabinoid (CB1 and CB2) receptors. nih.gov

Furthermore, N-benzyl-5-methoxytryptamines have been identified as potent agonists for the serotonin (B10506) 5-HT2 receptor family. acs.org Interestingly, N-benzyl-5-methoxytryptamine itself had been previously reported as an antagonist of serotonin-induced contractions. acs.org This highlights how subtle structural changes can shift a compound's activity from agonistic to antagonistic.

In other receptor systems, benzyl thioethers and ethers have been synthesized as part of muscarinic receptor agonist and antagonist discovery programs. nih.gov Additionally, modifications to the ammonium (B1175870) ethyl residue of 2-triethylammonium ethyl ether of 4-stilbenol, which contains an ether linkage, have led to the development of selective antagonists for the human α9α10 nicotinic acetylcholine (B1216132) receptor. acs.org

Table 4: Examples of Receptor Binding and Activity for Benzyl Ether Analogues and Derivatives

| Compound Class/Analogue | Receptor Target(s) | Binding Affinity/Activity | Reference(s) |

|---|---|---|---|

| N-(benzofuran-2-ylmethyl)-N'-benzylpiperazine Ethers | Sigma-1 Receptor | High affinity and selectivity (Ki = 2.6 - 2.7 nM) | researchgate.net |

| Dmt-Tic Opioid Pharmacophore with C-terminal Benzyl | µ and δ Opioid Receptors | µ agonist / δ antagonist activity | nih.gov |

| Benzyl Derivatives from Eurotium repens | Opioid and Cannabinoid Receptors | Good binding affinity (>40% at 10 µM) | nih.gov |

| N-Benzyl-5-methoxytryptamines | 5-HT2 Receptor Family | Potent agonists | acs.org |

| N,N-disubstituted pyrazolopyrimidine acetamides | Translocator Protein (TSPO) | Picomolar to nanomolar affinity (Ki = 60 pM for lead) | mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Design of Benzyl Thymyl Ether Analogues

Correlation of Structural Features with In Vitro Biological Activities of Benzyl (B1604629) Thymyl Ether Derivatives

The biological activity of benzyl thymyl ether derivatives is intricately linked to their molecular structure. Studies have demonstrated that modifications to the thymol (B1683141) scaffold, particularly at the hydroxyl group through etherification, can significantly modulate their in vitro efficacy against various biological targets, including microbes and cancer cell lines. mdpi.comnih.gov

A pivotal aspect of the structure-activity relationship (SAR) lies in the nature of the substituent on the benzyl ring. Research on a series of thymol-based ether compounds has revealed that the presence of a benzyl group is generally preferred over simple alkyl chains for enhanced biological activity. mdpi.comnih.gov Specifically, substitutions at the para position of the benzyl moiety have been shown to be particularly influential. For instance, derivatives bearing a 4-cyano (4-CN) or a 4-phenyl (4-Ph) group have demonstrated potent activity against various strains of H. pylori, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL. mdpi.com In contrast, polysubstitution on the benzyl ring did not appear to be a critical factor for improving activity. mdpi.com

Furthermore, the conversion of the phenolic hydroxyl group of thymol into an ether, such as a benzyl ether, has been shown to impact its antifungal properties. In one study, thymol benzyl ether demonstrated complete inhibition of the fungus R. solani at a concentration of 0.075%. scirp.org This suggests that the increased lipophilicity and altered electronic properties resulting from the ether linkage play a crucial role in the compound's interaction with fungal cell components. scirp.org

The table below summarizes the in vitro activity of selected thymol derivatives, highlighting the impact of different substituents on their biological effects.

| Compound | Target Organism/Cell Line | Activity | Reference |

| Thymol Benzyl Ether | R. solani | 100% inhibition at 0.075% | scirp.org |

| 4-CN Benzyl Thymyl Ether | H. pylori | MIC up to 4 µg/mL | mdpi.com |

| 4-Ph Benzyl Thymyl Ether | H. pylori | MIC up to 4 µg/mL | mdpi.com |

| Thymol Acetate (B1210297) | R. solani | 100% inhibition at 0.075% | scirp.org |

| Thymol | R. solani | 100% inhibition at 0.075% | scirp.org |

Identification of Key Pharmacophoric Elements for Molecular Interactions of Benzyl Thymyl Ether Analogues

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For benzyl thymyl ether analogues, several key pharmacophoric elements have been identified through SAR and computational studies.

The fundamental pharmacophore consists of:

Aromatic Ring System: The benzene (B151609) ring derived from thymol is a crucial hydrophobic element that can engage in van der Waals and π-π stacking interactions with biological targets.

Ether Linkage: The ether oxygen atom acts as a hydrogen bond acceptor, which can be critical for anchoring the molecule within the binding site of a target protein or enzyme. nih.gov Its replacement with other atoms, like nitrogen, has been explored to probe the importance of this feature. nih.gov

The minimal pharmacophoric elements can be considered as the fundamental building blocks required for activity. nih.gov For this class of compounds, the combination of a substituted aromatic system connected via a flexible ether linker to another aromatic moiety (the benzyl group) appears to be the core requirement for interaction with various biological targets.

Computational SAR and Quantitative Structure-Activity Relationships (QSAR) for Benzyl Thymyl Ether Series

To further refine the understanding of the relationship between the chemical structure of benzyl thymyl ether analogues and their biological activity, computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies are employed. pharmacophorejournal.comresearchgate.nettandfonline.com QSAR models use statistical methods to correlate the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. pharmacophorejournal.comresearchgate.net

While specific QSAR studies exclusively on benzyl thymyl ether are not extensively documented in the public domain, research on structurally related phenolic ether derivatives provides valuable insights. mdpi.com For instance, 3D-QSAR studies on similar compounds have highlighted the importance of steric and electronic fields. These models often indicate that bulky substituents at specific positions can enhance activity, while the electronic nature (electron-donating or electron-withdrawing) of substituents on the aromatic rings is also a critical determinant. mdpi.com

Molecular docking simulations, another computational tool, have been used to predict the binding modes of thymol and carvacrol (B1668589) derivatives within the active sites of target proteins. rsc.orgresearchgate.net These studies help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand-receptor binding, thus corroborating the pharmacophoric features identified through experimental SAR. rsc.org The insights gained from QSAR and docking studies are instrumental in guiding the design of new analogues with potentially improved activity. pharmacophorejournal.com

Rational Design of Novel Benzyl Thymyl Ether Derivatives for Specific Molecular Targets

The knowledge accumulated from SAR, pharmacophore modeling, and computational studies provides a solid foundation for the rational design of novel benzyl thymyl ether derivatives with enhanced potency and selectivity for specific molecular targets. acs.orgrsc.orgacs.org The design process is a systematic approach that involves the strategic modification of the lead compound, benzyl thymyl ether, to optimize its interaction with a biological receptor.

For example, based on the finding that para-substituted benzyl groups enhance anti-H. pylori activity, a rational design strategy would involve synthesizing a library of benzyl thymyl ethers with diverse electron-withdrawing and electron-donating groups at the para position of the benzyl ring to identify the optimal substituent for this specific target. mdpi.comnih.gov

Furthermore, the ether linkage itself can be a point of modification. The design of bioisosteres, where the ether oxygen is replaced by other groups like sulfur (thioether) or an amino group, can lead to compounds with altered pharmacokinetic profiles and potentially novel biological activities. nih.gov

The ultimate goal of rational drug design is to create molecules that fit precisely into the binding site of a target, much like a key fits into a lock. This approach has been successfully applied to the design of various enzyme inhibitors and receptor modulators. mdpi.comacs.org By leveraging the detailed SAR data for benzyl thymyl ether analogues, researchers can continue to develop new compounds with tailored biological activities for a range of therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for benzyl thymyl ether derivatives, and what experimental parameters are critical for reproducibility?

- Methodological Answer : Benzyl thymyl ether derivatives are typically synthesized via nucleophilic substitution or Williamson ether synthesis. Key steps include:

- Reduction of aldehydes to alcohols as precursors (e.g., NaBH₄-mediated reduction) followed by etherification using alkyl halides or tosylates under basic conditions (K₂CO₃ or NaOH) .

- Microwave-assisted synthesis for improved reaction kinetics, as demonstrated in solvothermal preparation of WO₃ catalysts where benzyl alcohol acts as both solvent and oxygen source .

- Critical parameters include temperature control (to avoid byproducts like dibenzyl ether), stoichiometric ratios, and purification via column chromatography or distillation .

Q. Which analytical techniques are most reliable for characterizing benzyl thymyl ether derivatives, and how are spectral data interpreted?

- Methodological Answer :

- TLC (Thin-Layer Chromatography) for monitoring reaction progress using silica gel plates and UV visualization .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.2–3.5 ppm (methoxy group), δ 1.2–1.4 ppm (isopropyl protons), and aromatic protons (δ 6.5–7.2 ppm) confirm ether linkage and substitution patterns .

- ¹³C NMR : Methoxy carbons appear at ~55 ppm, aromatic carbons at 110–150 ppm, and isopropyl carbons at 20–30 ppm .

- IR Spectroscopy : Absorbance at ~1200 cm⁻¹ (C-O-C stretch) and absence of -OH peaks (~3200 cm⁻¹) verify ether formation .

Advanced Research Questions

Q. How do reaction conditions influence the formation of thymyl radicals in benzyl thymyl ether systems, and what mechanistic insights exist from radiolysis studies?

- Methodological Answer :

- Radiolysis experiments (e.g., γ-irradiation) reveal that thymyl radicals arise primarily from electron capture by thymidine anions , not H-atom abstraction.

- Key findings:

- At 77 K, thymyl radicals constitute ~25% of total radical concentration, with annealing observed at higher temperatures due to proton transfer .

- Absence of H-atom signals post-radiolysis confirms the role of solvated electrons in radical generation, critical for designing radiation stability studies .

Q. What are the structure-activity relationships (SARs) governing the biological activity of benzyl thymyl ether derivatives, particularly in antimicrobial contexts?

- Methodological Answer :

- Ether vs. Ester Derivatives : Thymyl ethers exhibit superior antifungal activity compared to esters (e.g., thymyl acetate) due to enhanced lipophilicity and membrane disruption .

- Side-Chain Modifications :

- Addition of methylene groups or aromatic moieties (e.g., benzyl substituents) improves potency by 2–4× against Candida spp. .

- In silico studies suggest interactions with fungal cytochrome P450 enzymes and ergosterol biosynthesis pathways .

- Experimental Design : Use standardized MIC (Minimum Inhibitory Concentration) assays with controls (e.g., thymol) and combinatorial libraries to validate SARs .

Q. How can discrepancies in reported catalytic efficiencies for benzyl thymyl ether synthesis be resolved through experimental design?

- Methodological Answer :

- Variable Isolation : Systematically test parameters like catalyst loading (e.g., WO₃ nanoplatelets vs. commercial catalysts), solvent polarity, and irradiation intensity (for photochemical methods) .

- Byproduct Analysis : GC-MS quantification of dibenzyl ether (common side product) under varying conditions identifies optimal reaction windows .

- Reprodubility Protocols : Adopt open-source datasets for benchmarking, as seen in microwave-assisted synthesis studies .

Q. What methodologies are recommended for assessing the stability of benzyl thymyl ether derivatives under oxidative or photolytic conditions?

- Methodological Answer :

- Accelerated Aging Studies : Expose compounds to UV light (λ = 254–365 nm) and monitor degradation via HPLC or LC-MS .

- Radical Scavenging Assays : Use DPPH or ABTS assays to evaluate antioxidant capacity, correlating stability with substituent electron-donating effects (e.g., methoxy groups) .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles under inert vs. oxidative atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.